molecular formula C24H22FN5O3S B2577545 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105202-89-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2577545
CAS RN: 1105202-89-8
M. Wt: 479.53
InChI Key: BBMXRKAQDPQFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on compounds structurally related to the one has demonstrated significant anticancer activity. For instance, studies have shown that certain fluoro substituted benzo[b]pyran derivatives exhibit anti-lung cancer activity at low concentrations compared to reference drugs, suggesting a potential pathway for the development of novel anticancer agents (Hammam et al., 2005). Furthermore, the synthesis of novel N-substituted acetamide derivatives has been explored for their anti-inflammatory and antitumor activities, indicating the versatility of this chemical framework in therapeutic development (Sunder & Maleraju, 2013).

Antioxidant Activity

The exploration of pyrazole-acetamide derivatives for their antioxidant properties has revealed significant activity, which is critical for mitigating oxidative stress related to various chronic diseases, including neurodegenerative disorders (Chkirate et al., 2019). This suggests that derivatives of the specified compound could potentially serve as antioxidants.

Anti-HIV Activity

Derivatives of the mentioned compound have been synthesized and evaluated for their anti-HIV-1 activity. Certain compounds have shown promising results, with median effective concentration (EC50) values less than 20 μM, highlighting the potential of these compounds in HIV-1 therapy (Aslam et al., 2014).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of novel thiazole derivatives, incorporating a pyrazole moiety, have demonstrated significant antimicrobial and antifungal activities. This indicates the broad-spectrum potential of compounds within this chemical space for addressing resistant strains of bacteria and fungi (Saravanan et al., 2010).

Neuroinflammation Imaging

Pyrazolo[1,5-a]pyrimidines, closely related to the specified compound, have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This highlights the potential use of such compounds in neuroinflammation positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of neurodegenerative diseases (Damont et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-14(2)22-18-12-26-30(17-6-3-15(25)4-7-17)23(18)24(29-28-22)34-13-21(31)27-16-5-8-19-20(11-16)33-10-9-32-19/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMXRKAQDPQFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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